2-(Hydroxymethyl)-4-propyl-6-sulfanylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-4-propyl-6-sulfanylphenol is an organic compound with a complex structure that includes hydroxymethyl, propyl, and sulfanyl groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4-propyl-6-sulfanylphenol can be achieved through several methods. One common approach involves the hydroxymethylation of phenolic compounds using formaldehyde in the presence of acidic or basic catalysts . The reaction typically proceeds under mild conditions, with water as the solvent, making it environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate green chemistry principles, such as using renewable feedstocks and minimizing waste generation .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)-4-propyl-6-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, are often employed.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, esters, and ethers, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-4-propyl-6-sulfanylphenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-4-propyl-6-sulfanylphenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and sulfanyl groups play crucial roles in its reactivity and biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxymethylphenol: Similar in structure but lacks the propyl and sulfanyl groups.
4-Propylphenol: Similar in structure but lacks the hydroxymethyl and sulfanyl groups.
6-Sulfanylphenol: Similar in structure but lacks the hydroxymethyl and propyl groups.
Uniqueness
2-(Hydroxymethyl)-4-propyl-6-sulfanylphenol is unique due to the combination of hydroxymethyl, propyl, and sulfanyl groups attached to the phenol ring.
Eigenschaften
CAS-Nummer |
88661-20-5 |
---|---|
Molekularformel |
C10H14O2S |
Molekulargewicht |
198.28 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-4-propyl-6-sulfanylphenol |
InChI |
InChI=1S/C10H14O2S/c1-2-3-7-4-8(6-11)10(12)9(13)5-7/h4-5,11-13H,2-3,6H2,1H3 |
InChI-Schlüssel |
ZNAJBXHTYIBHBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C(=C1)S)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.